Home > Products > Screening Compounds P134817 > N-Butyl-1-phthalazinamine
N-Butyl-1-phthalazinamine -

N-Butyl-1-phthalazinamine

Catalog Number: EVT-7675260
CAS Number:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Butyl-1-phthalazinamine is an organic compound that belongs to the phthalazinamine class, characterized by the presence of a phthalazine ring structure substituted with a butyl group. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and materials science.

Source and Classification

N-Butyl-1-phthalazinamine can be derived from phthalic anhydride and n-butylamine through a series of chemical reactions. It is classified under the category of phthalazine derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. The compound's structure consists of a phthalazine core, which is a bicyclic aromatic compound containing two nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-butyl-1-phthalazinamine typically involves a multi-step process:

  1. Formation of Phthalic Anhydride Derivative: The reaction begins with the condensation of phthalic anhydride with n-butylamine. This can be facilitated using phase transfer catalysts in an aqueous medium to enhance reaction efficiency and minimize environmental impact.
  2. Reflux Reaction: The mixture is subjected to reflux at temperatures ranging from 100 °C to 160 °C for several hours, allowing the formation of N-butylphthalimide as an intermediate product.
  3. Separation and Purification: After the reaction, the mixture is cooled, and the product is separated through techniques such as liquid-liquid extraction or recrystallization to obtain pure N-butyl-1-phthalazinamine .

The yield and purity of the final product can be optimized by adjusting the molar ratios of reactants and reaction conditions, such as temperature and time.

Chemical Reactions Analysis

Reactions and Technical Details

N-Butyl-1-phthalazinamine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atom in the butyl group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the phthalazine ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  3. Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides under appropriate conditions .
Mechanism of Action

Process and Data

The mechanism of action for N-butyl-1-phthalazinamine involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts. The presence of both nitrogen atoms in the phthalazine structure allows for potential hydrogen bonding interactions with biological macromolecules, enhancing its activity.

In studies involving similar compounds, it has been observed that phthalazine derivatives can inhibit specific enzyme pathways or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Butyl-1-phthalazinamine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 29–31 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .

Applications

Scientific Uses

N-Butyl-1-phthalazinamine has potential applications in various scientific domains:

  1. Pharmaceutical Development: Its derivatives are being explored for their therapeutic potential against diseases such as cancer due to their ability to interact with biological targets effectively.
  2. Materials Science: The compound may serve as a precursor for synthesizing advanced materials with specific electronic or optical properties.
  3. Fluorescent Sensors: Similar compounds have been utilized in developing fluorescent sensors for detecting metal ions or other analytes due to their luminescent properties .
Introduction to Phthalazinamine Derivatives in Medicinal Chemistry

Historical Context and Emergence of Phthalazinone Scaffolds in Drug Discovery

The phthalazinone core—a benzodiazine heterocycle featuring a tautomerizable 1,2-diazine ring—has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. First synthesized in 1893 by Gabriel via condensation of α,α,α,α-tetrachloro-o-xylene with hydrazine hydrate, early routes were low-yielding and technically challenging [2] [9]. The 1990s marked a turning point, with the discovery that 4-substituted phthalazin-1(2H)-ones exhibited potent inhibition of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. This mechanistic breakthrough catalyzed intensive exploration, revealing the scaffold’s remarkable versatility against diverse therapeutic targets [1] [9].

Table 1: Therapeutic Applications of Phthalazinone Derivatives

Therapeutic AreaBiological TargetRepresentative DrugKey Activity
OncologyPARPOlaparibDNA repair inhibition
Metabolic DisordersAldose ReductaseZopolrestatDiabetic complication management
Allergy/InflammationHistamine H1 ReceptorAzelastineAntihistaminic action
CardiovascularPhosphodiesterase (PDE)CarbazeranVasodilation, cardiotonic effect
Infectious DiseasesDENV NS2B-NS3 ProteaseNovel derivatives*Antiviral activity [1] [6]

Structural diversification at C4 and N2 unlocked unprecedented pharmacological breadth. Beyond PARP inhibition, phthalazinones demonstrated potent activity as aldose reductase inhibitors (e.g., Zopolrestat for diabetic complications), antihistamines (e.g., Azelastine for allergic rhinitis), vasodilators (e.g., Hydralazine for hypertension), and cardiotonic agents (e.g., Carbazeran for heart failure) [1] [9]. This versatility stems from the scaffold’s ability to engage diverse binding pockets: the planar phthalazinone ring facilitates π-stacking and hydrogen bonding, while substituents at N1/N2 and C4 modulate steric fit and electronic properties. Synthetic innovations—including microwave-assisted cyclocondensations, palladium-catalyzed cross-couplings, and multicomponent reactions in ionic liquids—later enabled efficient access to complex derivatives, accelerating drug discovery efforts [9] [10].

Significance of N-Alkyl Substitution in Phthalazinamine Bioactivity

N-Alkylation of the phthalazinone nitrogen (N2) profoundly modulates pharmacodynamic and pharmacokinetic properties. Systematic studies reveal that alkyl chain length, branching, and heteroatom incorporation fine-tune receptor affinity, selectivity, and metabolic stability [3] [7]:

  • Chain Length Optimization: In histamine H1 receptor antagonists, replacing N-methyl with n-butyl in azaphthalazinone derivatives increased potency (pA₂) by 0.5–1.0 log units. The extended alkyl chain enhanced hydrophobic contact with a subpocket in transmembrane domain 7 (TM7) of the receptor, confirmed via molecular docking [3] [7].
  • Electronic Effects: Introduction of electron-withdrawing groups (e.g., amides) adjacent to the pyrrolidine nitrogen in phthalazinone-based H1 antagonists lowered pKa values, reducing hERG channel affinity and cardiotoxicity risk. For instance, amide derivative 3g exhibited hERG pIC₅₀ = 6.4 versus azelastine’s 7.0, indicating superior selectivity [3].
  • Conformational Rigidity: Cyclic constraints like pyrrolidine rings restrict rotational freedom, optimizing ligand-receptor complementarity. In PARP inhibitors, N2-linked piperazines or piperidines form critical hydrogen bonds with Gly863 and Ser904 residues, boosting potency 10-fold over acyclic analogues [8].

Table 2: Impact of N-Alkyl Chain Length on Histamine H1 Receptor Affinity

CompoundN-Alkyl GroupH1 pKiLipophilicity (logD₇.₄)Duration of Action (in vitro)
AzelastineCH₃8.92.3Medium
2bn-Butyl9.13.7Long
3gAmide derivative8.53.5Extended [3] [7]

Notably, N-alkylation governs tissue distribution. Linear alkyl chains (e.g., n-propyl, n-butyl) enhance blood-brain barrier (BBB) penetration, while polar substituents like β-ether oxygens reduce CNS exposure—an advantage for peripherally acting agents. In H1 antagonists, 2-methoxyethyl analogues demonstrated reduced brain penetration, minimizing sedative side effects while maintaining peripheral antihistaminic efficacy [3] [7].

Rationale for N-Butyl Functionalization: Comparative Advantages Over Analogues

The N-butyl group (C₄H₉) represents an optimal balance of lipophilicity, steric bulk, and metabolic stability within phthalazinamine derivatives. Comparative analyses reveal distinct advantages over shorter- or longer-chain analogues:

  • Lipophilicity Optimization: N-Butyl phthalazinamines exhibit logD₇.₄ values of ~3.5, ideal for membrane permeability without excessive hydrophobic accumulation. Derivatives with methyl or ethyl chains (logD₇.₄ < 2.5) suffer reduced cellular uptake, while hexyl analogues (logD₇.₄ > 5.0) display nonspecific binding and hepatotoxicity risks [4] [8].
  • Potency Enhancement: In phthalazinone-dithiocarbamate hybrids, N-butyl derivatives (6e, 8e) achieved IC₅₀ values of 5.20–7.51 μM against ovarian (A2780) and breast (MCF-7) cancer cells, outperforming methyl-substituted counterparts by 2–4 fold. Molecular dynamics simulations attributed this to enhanced van der Waals contacts with hydrophobic kinase domains [4].
  • Metabolic Stability: N-Butyl chains resist oxidative dealkylation better than N-benzyl groups due to the absence of benzylic hydrogens. In pharmacokinetic studies, N-butyl phthalazinone 3g showed hepatic clearance (Clₕ) values <20% of hepatic blood flow, whereas N-benzyl analogues underwent rapid CYP3A4-mediated oxidation [3] [5].
  • Selectivity Profiling: The n-butyl moiety’s compact dimensions minimize off-target interactions. In dual PARP-1/HDAC inhibitors, N-butyl-linked derivatives maintained >100-fold selectivity over α₁A-adrenergic receptors, unlike branched N-isobutyl variants which showed promiscuous binding [8].

Table 3: N-Butyl vs. Alternative Substituents in Phthalazinamine Bioactivity

PropertyN-MethylN-ButylN-Benzyl
H1 Receptor pKi8.99.1–9.28.4
logD₇.₄2.3–3.03.5–3.74.2–4.8
hERG pIC₅₀7.06.4–6.76.9
Metabolic Stability (t₁/₂)Moderate (1–2 h)High (>4 h)Low (<0.5 h) [3] [4] [8]

Hybridization strategies further exploit N-butyl’s advantages. Coupling N-butylphthalazinamine with dithiocarbamate moieties yielded dual-acting anticancer agents (6e, 8e) with submicromolar cytotoxicity. Similarly, appending N-butyl-phthalazinones to hydroxamic acid fragments produced PARP-1/HDAC-1 bifunctional inhibitors (e.g., DLC-1–6) with IC₅₀ values <0.2 nM against both enzymes—surpassing Olaparib’s PARP-1 inhibition by >50-fold [4] [8]. The N-butyl linker’s flexibility enables optimal positioning of pharmacophores in tandem binding sites, a feat unattainable with rigid or polar linkers.

Properties

Product Name

N-Butyl-1-phthalazinamine

IUPAC Name

N-butylphthalazin-1-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-3-8-13-12-11-7-5-4-6-10(11)9-14-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,15)

InChI Key

NGSKLVMGCGRFLB-UHFFFAOYSA-N

SMILES

CCCCNC1=NN=CC2=CC=CC=C21

Canonical SMILES

CCCCNC1=NN=CC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.